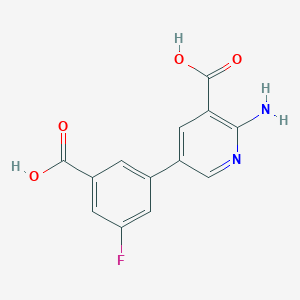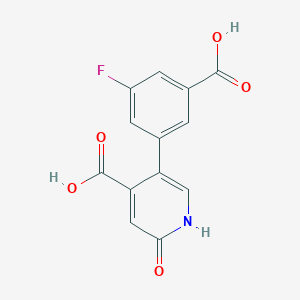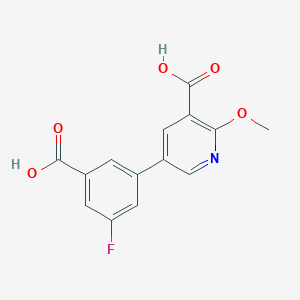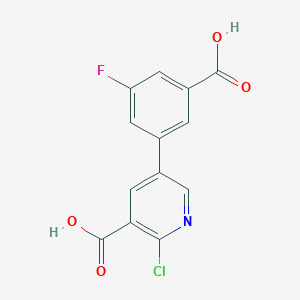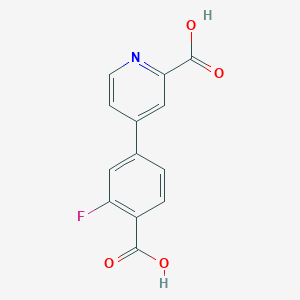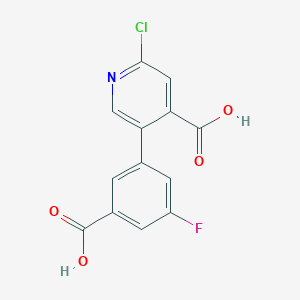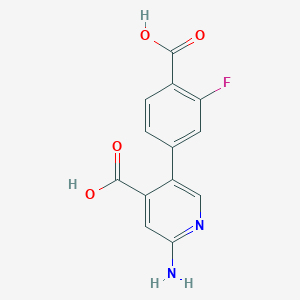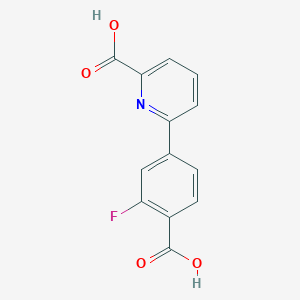
6-(4-Carboxy-3-fluorophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Carboxy-3-fluorophenyl)picolinic acid (6-CFPPA), also known as 4-carboxy-3-fluorophenylpicolinic acid, is a compound whose structure is related to pyridine, an aromatic heterocyclic compound. It is an important intermediate in the synthesis of several drugs and pesticides. 6-CFPPA has a wide range of applications in scientific research, from the study of biochemical and physiological effects to its use as a reagent in laboratory experiments.
科学的研究の応用
6-CFPPA has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of several drugs and pesticides. In addition, it has been used in the study of the mechanism of action of various enzymes, such as cytochrome P450, and in the study of the structure-activity relationships of various compounds. It has also been used as a model compound for the development of new drugs and for the study of metabolic pathways.
作用機序
The mechanism of action of 6-CFPPA is not yet fully understood. However, it is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also thought to interfere with the activity of other enzymes, such as those involved in the synthesis of fatty acids and other lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CFPPA are not yet fully understood. However, it has been found to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to interfere with the activity of other enzymes, such as those involved in the synthesis of fatty acids and other lipids. In addition, it has been found to have an effect on the expression of certain genes, which may have implications for the development of new drugs and therapies.
実験室実験の利点と制限
The use of 6-CFPPA in laboratory experiments has several advantages and limitations. On the one hand, it is a relatively inexpensive and readily available compound, making it an attractive reagent for use in the synthesis of various compounds. On the other hand, it can be difficult to obtain a pure sample of 6-CFPPA, as it is often contaminated with other compounds. In addition, its mechanism of action is not yet fully understood, making it difficult to predict the effects of its use in laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of 6-CFPPA in scientific research. One potential direction is the development of new drugs and therapies based on its mechanism of action. Another potential direction is the use of 6-CFPPA as a model compound for the study of metabolic pathways and the structure-activity relationships of various compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 6-CFPPA, as well as its potential applications in drug delivery and drug targeting. Finally, further research could be conducted to improve the synthesis of 6-CFPPA and to develop methods for the purification of the compound.
合成法
6-CFPPA is derived from the condensation of pyridine-3-carboxylic acid and 4-fluoroaniline in the presence of sulfuric acid. The reaction is conducted in an inert atmosphere, such as nitrogen, and is typically performed at a temperature range of 80 to 100 °C. The reaction product is then extracted and purified by chromatography or recrystallization.
特性
IUPAC Name |
6-(4-carboxy-3-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-6-7(4-5-8(9)12(16)17)10-2-1-3-11(15-10)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMMVDKEBKMAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

